molecular formula C12H11FN4O2S B2775296 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888421-27-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2775296
CAS No.: 888421-27-0
M. Wt: 294.3
InChI Key: FSIAMRKMBVVAJP-UHFFFAOYSA-N
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Description

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methylthio group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate precursors such as cyanoacetate and o-methyl isourea salt

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrimidine ring suggests that it could inhibit enzymes involved in nucleotide synthesis or metabolism, while the fluorobenzamide moiety may enhance its binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both a methylthio group and a fluorobenzamide moiety is relatively uncommon and could result in unique interactions with biological targets.

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c1-20-12-16-9(14)8(11(19)17-12)15-10(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H3,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIAMRKMBVVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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